

# Introduction: The Strategic Importance of a Versatile Building Block

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## Compound of Interest

Compound Name: *2-Bromo-5-methoxyaniline hydrochloride*

Cat. No.: *B144421*

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In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and its ability to serve as a scaffold for more complex structures. 2-Bromo-5-methoxyaniline and its hydrochloride salt represent a quintessential example of such a critical intermediate. Possessing a unique substitution pattern on the aniline ring—a bromine atom, a methoxy group, and an amino group—this compound offers multiple reactive sites. This trifecta of functional groups allows for a diverse range of chemical transformations, making it a highly sought-after precursor in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors.<sup>[1]</sup> This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, a validated synthesis protocol, and its significant applications, grounded in established scientific principles.

## Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. **2-Bromo-5-methoxyaniline hydrochloride** is the acid salt of the parent aniline, a modification often employed to enhance stability and modify solubility profiles for easier handling and purification.

Below is a diagram illustrating the chemical structure of the parent compound, 2-Bromo-5-methoxyaniline.

Caption: Chemical structure of 2-Bromo-5-methoxyaniline.

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	59557-92-5 (for free base)	[2][3][4]
129968-11-2 (for HCl salt)	[4][5]	
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO	[2][3][6]
Molecular Weight	202.05 g/mol	[3][6]
Appearance	White to light brown or brown to black solid/crystalline powder.[2][7]	[2][7]
Melting Point	189-190 °C (May vary for HCl salt vs. free base).[2][7][8]	[2][8]
Boiling Point	~280.1 °C (Predicted)	[2][8][9]
Solubility	Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.[2][10]	[2][10]
Storage Conditions	Keep in a dark place under an inert atmosphere at room temperature.[2][4]	[2][4]

## Synthesis and Mechanism: A Validated Protocol

The most common and reliable synthesis of 2-Bromo-5-methoxyaniline involves the reduction of a nitro-substituted precursor, 4-Bromo-3-nitroanisole. This transformation is a classic example of nitro group reduction, a cornerstone reaction in the synthesis of aromatic amines.

## Experimental Protocol: Synthesis of 2-Bromo-5-methoxyaniline

This protocol is adapted from established procedures and provides a high-yield pathway to the target molecule.[11]

### Step 1: Reduction of 4-Bromo-3-nitroanisole

- Combine 4-Bromo-3-nitroanisole (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (4.0 eq.) in a solvent mixture of ethanol and water.
- Heat the reaction mixture to reflux and maintain for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and perform an extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Combine the organic phases, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield crude 2-Bromo-5-methoxyaniline. The crude product is often obtained in high yield (e.g., ~95%) as a colored solid.[\[11\]](#)

### Step 2: Formation of the Hydrochloride Salt

- Dissolve the crude 2-Bromo-5-methoxyaniline in a minimal amount of a suitable organic solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent (e.g., diethyl ether).
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a cold, non-polar solvent to remove impurities, and dry under vacuum.

## Causality and Mechanistic Insights

The choice of reagents in the reduction step is critical for the reaction's success. This process is a Bechamp reduction. The iron metal acts as the reducing agent, being oxidized from Fe(0) to iron oxides. The ammonium chloride serves as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction process and prevents the formation of unwanted byproducts. This method is favored in laboratory and industrial settings for its cost-

effectiveness, high yield, and use of relatively safe reagents compared to alternatives like catalytic hydrogenation, which requires specialized high-pressure equipment.

The conversion to the hydrochloride salt is a self-validating step. Aniline compounds are basic and can be prone to air oxidation, often darkening over time. Protonation of the amino group to form the ammonium salt ( $\text{-NH}_3^+\text{Cl}^-$ ) significantly increases the compound's stability and often simplifies purification, as the salt is typically a crystalline solid that is less soluble in non-polar organic solvents than its free-base counterpart.



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Caption: Workflow for the synthesis of 2-Bromo-5-methoxyaniline HCl.

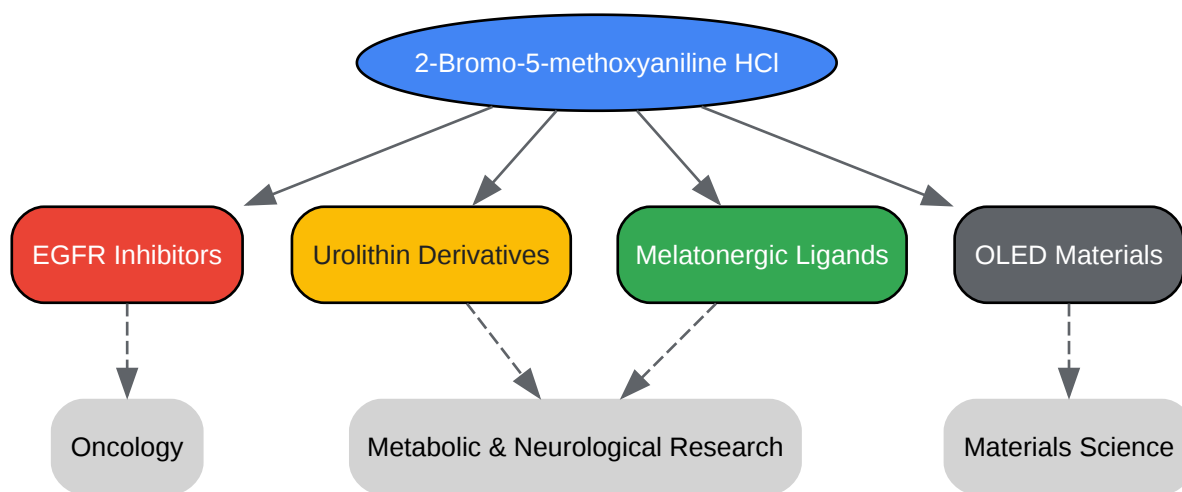
## Core Applications in Drug Development and Materials Science

The utility of **2-Bromo-5-methoxyaniline hydrochloride** stems from the orthogonal reactivity of its functional groups. The amino group is a versatile handle for amide bond formation, diazotization, and various coupling reactions. The bromo-substituent is ideal for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon and heteroatom frameworks.

This versatile reactivity profile makes it a crucial intermediate in several high-value areas:

- **Oncology Research:** It is a key building block for the synthesis of epidermal growth factor receptor (EGFR) inhibitors, a class of targeted therapies used in the treatment of various cancers.<sup>[12][11]</sup>
- **Metabolic and Neurological Research:** The compound serves as a precursor for creating urolithin derivatives and melatonergic ligands.<sup>[12][9][11]</sup> Urolithins are metabolites with anti-inflammatory and anti-cancer properties, while melatonergic ligands target melatonin receptors, which are implicated in sleep disorders and neurological conditions.

- **Materials Science:** Beyond pharmaceuticals, it is used as an intermediate for organic electroluminescent devices (OLEDs).[12][9][11] The specific electronic properties imparted by the substituted aniline structure are valuable in designing next-generation display technologies.



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Caption: Key application areas derived from 2-Bromo-5-methoxyaniline HCl.

## Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling **2-Bromo-5-methoxyaniline hydrochloride**.

- **Hazard Identification:** The compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[3][8] GHS hazard statements include H302, H315, and H319.[6]
- **Personal Protective Equipment (PPE):** Always use in a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **First Aid Measures:**
  - **Skin Contact:** Immediately wash the affected area with soap and plenty of water.[5]
  - **Eye Contact:** Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[5]

- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]
- Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[5]
- Storage: The compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated area under an inert atmosphere to maintain its integrity.[4][9]

## Conclusion

**2-Bromo-5-methoxyaniline hydrochloride** is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, coupled with a reliable and scalable synthesis, provide researchers with a robust platform for constructing complex molecular architectures. By understanding the causality behind its synthesis and the versatility of its functional groups, scientists can fully leverage its potential to develop novel therapeutics and advanced materials.

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